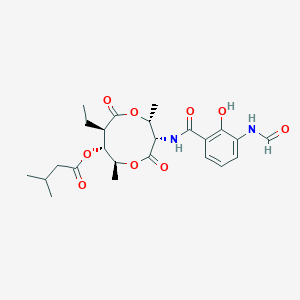

Antimycin A5b

Description

Historical Context and Evolution of Antimycin Research Paradigms

The journey of antimycin research began with the discovery of Antimycin A in 1945. wikipedia.org Initially identified as a potent antifungal agent in the early 1950s, its primary mechanism of action was quickly traced to the inhibition of mitochondrial electron transport. Early studies, such as those by Reif and Potter in 1953, were pivotal in establishing its role as a specific inhibitor of the succinoxidase system, cementing its status as a valuable biochemical probe. biologists.com

Over the years, the research focus has evolved significantly. The initial paradigm centered on its antibiotic and antifungal properties. However, with a deeper understanding of its mechanism, research expanded into its use as a tool to study cellular respiration and mitochondrial function. beilstein-journals.orgcellsignal.com The discovery of the gene cluster responsible for antimycin biosynthesis in 2011 marked a new era, opening avenues for genetic and enzymatic studies to understand and even engineer these molecules. beilstein-journals.orgresearchgate.netnih.gov More recently, the paradigm has shifted again with the recognition of antimycins as potent and selective inhibitors of anti-apoptotic proteins like Bcl-2 and Bcl-xL, sparking interest in their potential as anticancer agents. beilstein-journals.orgscirp.org This has led to structure-activity relationship (SAR) studies aimed at optimizing their therapeutic potential while minimizing toxicity. scirp.orgcapes.gov.br

The evolution of research has been propelled by advancements in analytical and molecular biology techniques. From initial bioassays and enzyme kinetics, the field has progressed to using sophisticated tools like high-throughput screening, molecular docking, and advanced imaging to elucidate the complex interactions of antimycins at a cellular and molecular level. nih.govescholarship.org

Academic Significance of Antimycin A5b as a Probe in Bioenergetics and Cell Biology

This compound, as a member of the antimycin family, is a crucial tool for researchers in bioenergetics and cell biology. Its primary significance lies in its specific and potent inhibition of the mitochondrial electron transport chain.

Mechanism of Action: Antimycin A binds to the Qi site of the cytochrome bc1 complex (Complex III), a central enzyme in the electron transport chain. cellsignal.com This binding event blocks the transfer of electrons from cytochrome b to cytochrome c1, effectively halting cellular respiration and the subsequent production of ATP. mdpi.com This inhibition also leads to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals. wikipedia.orgnih.gov

Probe in Bioenergetics: This precise inhibitory action makes this compound an invaluable chemical probe for dissecting the intricacies of mitochondrial function. febs.org Researchers utilize it to:

Study the Q-cycle: By blocking a specific step, it allows for the detailed investigation of the electron and proton translocation mechanisms within Complex III. wikipedia.orgresearchgate.net

Induce and study oxidative stress: The controlled generation of ROS by antimycin treatment provides a model system to explore the cellular responses to oxidative damage and the roles of antioxidant defense mechanisms. nih.gov

Measure mitochondrial respiration: In techniques like high-resolution respirometry and extracellular flux analysis, antimycin is used to inhibit mitochondrial oxygen consumption, allowing for the calculation of key bioenergetic parameters such as basal respiration, ATP-linked respiration, and proton leak. mcw.edudiacomp.org

Probe in Cell Biology: Beyond bioenergetics, this compound serves as a versatile tool in broader cell biology research:

Apoptosis Research: By inducing mitochondrial dysfunction and ROS production, antimycin can trigger the intrinsic apoptotic pathway. cellsignal.comfrontiersin.org This makes it a useful agent for studying the mechanisms of programmed cell death and the roles of proteins like Bcl-2. beilstein-journals.orgscirp.org

Signal Transduction Studies: The cellular stress induced by antimycin can activate various signaling pathways. For instance, it has been shown to activate glycogen (B147801) synthase kinase 3 (GSK3) through ROS production, leading to the degradation of the oncoprotein c-Myc. nih.gov

Investigating Cell-to-Cell Communication: Studies have shown that antimycin A can disrupt gap junctional communication, providing insights into the metabolic regulation of intercellular signaling. nih.gov

Overview of Key Research Challenges and Opportunities Pertaining to this compound

Despite its utility, research on this compound is not without its challenges. A primary hurdle is its inherent toxicity to a wide range of organisms, which complicates its potential therapeutic applications. science.gov The chemical complexity of the antimycin structure also presents significant challenges for total synthesis and the generation of novel analogs. mdpi.com

However, these challenges are paralleled by exciting research opportunities. The elucidation of the antimycin biosynthetic gene cluster has paved the way for synthetic biology approaches to produce novel, less toxic, and more potent derivatives. beilstein-journals.orgnih.gov There is a significant opportunity to explore the structure-activity relationships further, particularly in decoupling the respiratory inhibition from the anti-apoptotic effects. beilstein-journals.orgscirp.org For example, a synthetic derivative, 2-methoxyantimycin A3, has been shown to inhibit Bcl-xL without significantly affecting respiration, highlighting the potential for developing targeted anticancer agents. beilstein-journals.org

Furthermore, the vast and largely untapped diversity of antimycin congeners produced by different Streptomyces strains presents a rich resource for discovering new compounds with unique biological activities. nih.gov Genome mining and advanced analytical techniques will be instrumental in identifying and characterizing these novel antimycins, including potentially new variants of this compound with improved properties. oup.com

Detailed Research Findings

| Research Area | Key Findings | References |

|---|---|---|

| Mechanism of Action | Binds to the Qi site of the cytochrome bc1 complex, inhibiting electron transport and leading to ROS production. | cellsignal.commdpi.com |

| Bioenergetics | Used to measure and dissect mitochondrial respiratory parameters. | mcw.edudiacomp.org |

| Cell Biology | Induces apoptosis and modulates signaling pathways like the c-Myc degradation pathway via GSK3 activation. | cellsignal.comnih.govfrontiersin.org |

| Anticancer Research | Shows selective inhibition of anti-apoptotic Bcl-2 family proteins. | beilstein-journals.orgscirp.org |

| Biosynthesis | The antimycin gene cluster has been identified, enabling biosynthetic engineering. | beilstein-journals.orgresearchgate.netnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

27220-60-6 |

|---|---|

Molecular Formula |

C24H32N2O9 |

Molecular Weight |

492.5 g/mol |

IUPAC Name |

[(2R,3S,6S,7R,8R)-8-ethyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate |

InChI |

InChI=1S/C24H32N2O9/c1-6-15-21(35-18(28)10-12(2)3)14(5)34-24(32)19(13(4)33-23(15)31)26-22(30)16-8-7-9-17(20(16)29)25-11-27/h7-9,11-15,19,21,29H,6,10H2,1-5H3,(H,25,27)(H,26,30)/t13-,14+,15-,19+,21+/m1/s1 |

InChI Key |

UYYBNWFGENCEMV-PLCCHYODSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |

Canonical SMILES |

CCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |

Origin of Product |

United States |

Molecular Mechanisms of Action of Antimycin A5b

High-Resolution Analysis of Antimycin A5b Interaction with Mitochondrial Complex III (Cytochrome bc1 Complex)

The primary and most well-characterized molecular target of the antimycin family, including this compound, is the cytochrome bc1 complex, also known as mitochondrial complex III. cellsignal.commdpi.com This enzyme is a critical component of the mitochondrial respiratory chain, responsible for transferring electrons from ubiquinol (B23937) to cytochrome c. nih.gov Antimycin A binds with high potency to this complex, with a dissociation constant (KD) in the picomolar range. nih.gov

Precise Characterization of the Qi Site Binding and Conformational Changes

Antimycin A specifically binds to the quinone reduction site (Qi site) of the cytochrome bc1 complex. nih.govnih.govbiorxiv.org This binding pocket is located within the transmembrane protein cytochrome b, near the inner mitochondrial membrane. nih.govcolorado.edu The interaction is characterized by a high degree of specificity, leading to potent inhibition. nih.gov

Upon binding, antimycin is thought to induce conformational changes within the cytochrome bc1 complex. nih.gov While significant structural rearrangements in the core domains of cytochrome b have not been consistently observed in crystallographic studies, evidence suggests that antimycin binding enhances the stability of the complex. nih.gov Computational modeling and molecular dynamics simulations indicate that antimycin A interacts with several amino acid residues within the Qi pocket, primarily through hydrophobic interactions. biorxiv.org For instance, studies have highlighted interactions with residues such as Leu197, Gly30, and Phe33. biorxiv.org The binding of antimycin A near heme bH is supported by the observation that its binding causes a red shift in the UV-visible spectrum of this high-potential cytochrome b and quenches the fluorescence of antimycin itself. nih.gov

Disruption of Ubiquinol Oxidation and the Q-Cycle Mechanism

The binding of this compound to the Qi site directly obstructs the normal functioning of the Q-cycle, a key process in mitochondrial respiration. cellsignal.comnih.gov The Q-cycle facilitates the transfer of electrons from ubiquinol (reduced coenzyme Q) to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane. colorado.eduimrpress.com

Antimycin A's presence at the Qi site prevents the reoxidation of cytochrome b, effectively blocking the electron transfer pathway between the b hemes. nih.govmdpi.com This inhibition halts the reduction of ubiquinone to ubiquinol at the Qi site, thereby disrupting the entire cycle. The blockage of electron flow at this point leads to an accumulation of reduced components upstream of complex III. mdpi.com

Structural Basis of this compound-Protein Interactions Beyond Complex III

While the primary target of antimycin A is mitochondrial complex III, research has revealed that it also interacts with other cellular proteins, notably members of the anti-apoptotic Bcl-2 family. nih.govcellsignal.jp

Binding and Modulation of Anti-Apoptotic Bcl-2 Family Proteins (e.g., Bcl-xL)

Computational modeling and experimental evidence have demonstrated that antimycin A can bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-xL and Bcl-2. nih.govnih.gov This groove is the same site where these proteins normally bind to pro-apoptotic BH3-only proteins to inhibit apoptosis. embopress.orgresearchgate.net By binding to this groove, antimycin A can act as a BH3 mimetic, competitively inhibiting the anti-apoptotic function of Bcl-xL and Bcl-2. nih.govresearchgate.net

This interaction appears to be direct, as antimycin A has been shown to inhibit the pore-forming activity of Bcl-xL in synthetic liposomes. nih.gov Furthermore, cells that express high levels of Bcl-xL are more sensitive to the cytotoxic effects of antimycin A. nih.govnih.gov Mutations in the hydrophobic groove of Bcl-xL can suppress this sensitivity, providing strong evidence that Bcl-xL is a direct target of antimycin A. nih.gov

Unresolved Molecular Targets and Off-Target Effects in Experimental Systems

The full spectrum of molecular targets and potential off-target effects of this compound is still an area of active investigation. cellsignal.jp While its interactions with complex III and the Bcl-2 family are well-documented, the possibility of other cellular binding partners cannot be excluded. The term "off-target effects" generally refers to interactions with molecules other than the intended therapeutic or experimental target, which can lead to unforeseen biological consequences. nih.gov In the context of experimental systems, the potent effects of antimycin on mitochondrial respiration and ROS production can indirectly influence a wide array of cellular processes, making it challenging to distinguish direct from indirect effects. Further research is needed to fully elucidate the complete interaction profile of this compound and to understand the broader implications of its off-target activities.

Data Tables

Table 1: Key Molecular Interactions of Antimycin A

| Interacting Molecule | Binding Site/Domain | Key Interacting Residues (if known) | Consequence of Interaction |

| Mitochondrial Complex III (Cytochrome bc1 Complex) | Qi site on cytochrome b nih.govnih.gov | Gly30, Phe33, Leu197 biorxiv.org | Inhibition of ubiquinol oxidation, disruption of the Q-cycle, and blockage of electron transport. cellsignal.comnih.gov |

| Bcl-xL / Bcl-2 | BH3-binding hydrophobic groove nih.govnih.gov | Not explicitly detailed | Competitive inhibition of anti-apoptotic function, mimicking BH3-only proteins. nih.govresearchgate.net |

Table 2: Effects of Antimycin A on Cellular Processes

| Cellular Process | Effect | Mechanism |

| Mitochondrial Respiration | Inhibition cellsignal.com | Blocks electron flow from coenzyme Q to cytochrome c at complex III. |

| Reactive Oxygen Species (ROS) Production | Increase mdpi.comnih.gov | Electron backup in the respiratory chain leads to superoxide (B77818) formation at the Qo site. nih.govresearchgate.net |

| Apoptosis | Induction cellsignal.comnih.gov | Disruption of mitochondrial function and direct inhibition of anti-apoptotic Bcl-2 proteins. nih.govcellsignal.jp |

Biophysical and Computational Modeling of this compound-Target Interactions

Biophysical and computational methods are indispensable tools for elucidating the intricate details of drug-target interactions at a molecular level. These approaches allow for the simulation and prediction of binding affinities, conformational changes, and the dynamic nature of these interactions, providing a framework for understanding the inhibitory action of compounds like this compound.

Molecular Docking:

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. For the Antimycin family, a primary target is the Qi site of the mitochondrial cytochrome bc1 complex (Complex III). nih.gov Computational docking analyses have also been performed on other targets, such as the anti-apoptotic protein Bcl-xL. nih.gov

In a study involving analogs of Antimycin A3, molecular docking was used to predict their binding to Bcl-xL. The results indicated that these compounds interact with the BH3-binding hydrophobic groove of the protein. scirp.orgnih.gov For instance, a modified analog of Antimycin A3 achieved a docking score of -9.1 kcal/mol, suggesting a strong binding affinity. While specific docking scores for this compound are not available, the shared core structure suggests a similar binding mode.

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the ligand-receptor complex over time, revealing conformational flexibility and the stability of interactions. nih.gov All-atom MD simulations of Antimycin A bound to the Qi site of both bovine and bacterial bc1 complexes have shown considerable flexibility of the antimycin molecule within the binding pocket. nih.gov These simulations have highlighted the importance of specific hydrogen bonds, such as the one between antimycin and the conserved Asp-228 residue in the bovine complex, which is crucial for stable binding. nih.gov The simulations also revealed that differences in binding observed in static crystal structures might arise from the dynamic fluctuations between multiple conformational states. nih.gov

| Simulation Target | Key Findings | Interacting Residues (Antimycin A) |

| Bovine bc1 complex (Qi site) | Significant conformational flexibility of Antimycin A within the binding pocket. A strong, stable hydrogen bond is formed. | Asp-228, His-201, Lys-227 nih.gov |

| Bacterial bc1 complex (Qi site) | The hydrogen bond with the equivalent of Asp-228 is frequently broken, suggesting weaker interaction compared to the bovine complex. nih.gov | (Homologous to bovine residues) |

| Bcl-xL | Antimycin A is predicted to bind to the BH3-binding hydrophobic groove. nih.gov | (Specific residues not detailed in the provided search results) |

This table summarizes findings for Antimycin A, which are extrapolated to this compound due to a lack of specific data.

Kinetic modeling is a mathematical approach used to simulate and understand the dynamic behavior of complex biological processes, such as the mitochondrial electron transport chain (ETC). researchgate.net When an inhibitor like Antimycin A is introduced, these models can help to dissect the precise impact on electron flow and the production of reactive oxygen species (ROS).

Antimycin A inhibits the ETC by binding to the Qi site of Complex III, which blocks the Q-cycle and halts cellular respiration. biorxiv.org This inhibition leads to an accumulation of electrons upstream, which can leak and react with molecular oxygen to form superoxide, a type of ROS. researchgate.net

Kinetic models have been developed to simulate the effects of antimycin on the Q-cycle. One such model of the antimycin-inhibited Q(o) site demonstrated that to accurately fit experimental data, certain rate constants had to be significantly altered. researchgate.net Specifically, the rate constant for quinol oxidation was decreased by a factor of 1000, and the rate of semiquinone oxidation was dependent on the redox state of other cytochromes. researchgate.net This modeling revealed that the production of superoxide is dependent on the reduction states of cytochromes b(566) and b(562), and that these mechanisms can limit the short-circuiting of the Q-cycle when electron transfer is slowed. researchgate.net

These models also help to explain the bell-shaped relationship observed between substrate supply and superoxide production in the presence of antimycin. researchgate.net At low substrate levels, there are not enough electrons to generate significant ROS. At very high substrate levels, the system becomes so reduced that it can inhibit the formation of the specific semiquinone intermediate required for superoxide production. The peak of ROS production occurs at an intermediate reduction state of the Q-pool. researchgate.net

| Kinetic Model Parameter | Effect of Antimycin A Inhibition | Consequence |

| Quinol Oxidation Rate | Decreased ~1000-fold researchgate.net | Slows down the entire Q-cycle. |

| Semiquinone Oxidation Rate | Becomes dependent on the redox state of cytochrome b(562) researchgate.net | Modulates the concentration of the superoxide-producing semiquinone. |

| Superoxide Production | Shows a bell-shaped dependence on the reduction state of cytochrome b(566) researchgate.net | ROS generation is maximal at intermediate levels of electron supply. |

This table describes the kinetic effects of Antimycin A on the electron transport chain.

Cellular and Subcellular Biological Responses Elicited by Antimycin A5b

Perturbation of Mitochondrial Bioenergetics and Metabolism

Antimycin A5b fundamentally disrupts the primary role of mitochondria in cellular energy production by targeting the electron transport chain (ETC). This interference triggers a series of detrimental effects on the cell's energy balance and metabolic state.

This compound acts as a potent inhibitor of Complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain. frontiersin.orgnih.govresearchgate.net This inhibition blocks the transfer of electrons from cytochrome b to cytochrome c1, a critical step in the generation of the proton motive force. frontiersin.orgnih.gov The proton motive force, composed of both an electrical potential and a pH gradient across the inner mitochondrial membrane, is essential for ATP synthesis.

By obstructing electron flow, this compound causes a significant reduction and dissipation of the mitochondrial membrane potential. nih.govresearchgate.netresearchgate.netnih.govnih.govnih.gov This collapse of the membrane potential disrupts the primary driving force for ATP production and other mitochondrial processes. Studies have demonstrated that exposure to Antimycin A leads to a rapid and dose-dependent loss of mitochondrial membrane potential in various cell types. researchgate.netnih.gov

Effects of Antimycin A on Mitochondrial Membrane Potential

| Cell Line | Observation | Reference |

|---|---|---|

| Human RPE cells | Rapid and dose-dependent loss of mitochondrial membrane potential. | researchgate.netnih.gov |

| Renal Tubular Cells | Induces dissipation of mitochondrial membrane potential. | researchgate.net |

| BSC-40 and HeLa G cells | Decreased mitochondrial membrane potential upon inhibition of respiration. | nih.gov |

The direct consequence of Complex III inhibition and the subsequent collapse of the proton motive force is a severe impairment of ATP synthesis via oxidative phosphorylation. nih.govembopress.org With the primary pathway for ATP production compromised, cells experience a dramatic decrease in their energy currency, leading to profound energetic dysregulation.

This inhibition of ATP synthesis has been observed across various experimental models. nih.govembopress.org The cellular response to this energy crisis often involves the activation of alternative, less efficient energy-producing pathways in an attempt to maintain cellular homeostasis. The failure to compensate for this ATP deficit can ultimately lead to cell death.

In the face of mitochondrial dysfunction induced by this compound, cells undergo a significant metabolic reprogramming to survive the energy deficit. A hallmark of this adaptation is a compensatory shift from oxidative phosphorylation to glycolysis, a phenomenon often referred to as the Warburg effect in other contexts. researchgate.netfrontiersin.org

By inhibiting the electron transport chain, this compound forces cells to rely more heavily on glycolysis for ATP production. researchgate.netnih.gov This metabolic switch is characterized by an increased uptake of glucose and a higher rate of lactate (B86563) production, which is reflected in an increased extracellular acidification rate (ECAR). nih.govresearchgate.net This adaptive response, while providing a temporary source of ATP, is significantly less efficient than oxidative phosphorylation and can lead to an accumulation of lactate, potentially altering the cellular microenvironment. In some cell types, however, this glycolytic switch may not be sufficient to compensate for the loss of mitochondrial ATP production. researchgate.net

Metabolic Shift in Response to Antimycin A

| Cell Type | Metabolic Response | Key Findings | Reference |

|---|---|---|---|

| C2C12 myotubes | Compensatory enhancement in glycolysis | Increased extracellular acidification rates (ECAR) observed. | nih.gov |

| Human RPE cells | Switch to glycolytic pathways | Drastic reduction in mitochondrial respiration and a corresponding increase in glycolysis. | nih.gov |

| Rat Lung | Glycolytic switch | Increased levels of glucose and glyceraldehyde 3-phosphate. | researchgate.net |

Metabolomic analyses of cells treated with Antimycin A have provided a more detailed picture of the widespread metabolic alterations that occur. frontiersin.orgnih.gov Inhibition of the electron transport chain by Antimycin A1 has been shown to significantly impact numerous metabolic pathways. frontiersin.org

A study on the fungus Rhizoctonia solani treated with Antimycin A1 revealed significant changes in 12 different metabolic pathways. frontiersin.org Furthermore, metabolomic profiling of myotube cells treated with Antimycin A showed distinct biochemical changes in the tricarboxylic acid (TCA) cycle, which is closely linked to the electron transport chain. nih.gov These findings underscore the profound and systemic impact of mitochondrial inhibition on cellular metabolism, extending beyond the immediate effects on energy production.

Reactive Oxygen Species (ROS) Generation and Redox Signaling Cascade Modulation

A critical consequence of inhibiting the mitochondrial electron transport chain with this compound is the increased production of reactive oxygen species (ROS). nih.govnih.gov This surge in ROS can disrupt cellular redox balance and activate various signaling cascades.

The inhibition of Complex III by this compound leads to an accumulation of electrons upstream of the blockade. This creates a scenario where electrons are more likely to leak from the electron transport chain and react with molecular oxygen, generating superoxide (B77818) radicals (O2•−). mdpi.comyoutube.com Specifically, Antimycin A blocks the Qi site of Complex III, causing a backup of electrons and promoting the formation of a semiquinone radical at the Qo site, which can then donate an electron to oxygen to form superoxide. nih.govresearchgate.net

This initial production of superoxide is a key event in the subsequent generation of other ROS. Superoxide can be converted to hydrogen peroxide (H2O2) either spontaneously or through the action of superoxide dismutase enzymes. youtube.com The increased production of both superoxide and hydrogen peroxide contributes to a state of oxidative stress within the cell, which can damage cellular components and modulate signaling pathways. nih.gov Studies have shown that Antimycin A treatment significantly increases intracellular ROS levels, including superoxide. nih.gov

Activation of Redox-Sensitive Signaling Pathways (e.g., MAPK, Nrf2)

Antimycin A-induced mitochondrial dysfunction and the subsequent production of reactive oxygen species (ROS) serve as a trigger for various cellular signaling cascades designed to manage oxidative stress. Among the most critical are the mitogen-activated protein kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

The MAPK family, including p38, ERK, and JNK, are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. nih.gov In response to oxidative stress, these kinases can be activated through phosphorylation. nih.gov This activation can lead to pro-inflammatory responses. nih.gov For instance, studies on stress-induced autoimmunity have shown that increased phosphorylation of MAPKs is associated with the production of pro-inflammatory cytokines like IL-12 and TNF-α. nih.gov

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. However, upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. nih.gov There, it binds to the Antioxidant Response Element (ARE), a specific DNA sequence, initiating the transcription of a wide array of protective genes. nih.gov These genes encode for phase II detoxifying enzymes and antioxidant proteins, which work to neutralize ROS and restore cellular redox homeostasis. nih.gov There is significant crosstalk between the MAPK and Nrf2 pathways, as MAPKs can modulate Nrf2 activity through phosphorylation. nih.gov Dysregulation of these pathways, where Nrf2 is suppressed and MAPK signaling is enhanced, can contribute to inflammatory conditions and disease progression. nih.gov

Oxidative Stress Induction and Cellular Antioxidant System Responses

Antimycin A is a well-documented inducer of oxidative stress, a state characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. nih.govnih.gov Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain (ETC) at complex III (cytochrome b-c1 complex). nih.govnih.govnih.gov This blockade disrupts the normal flow of electrons, leading to an increased leakage of electrons to molecular oxygen and the generation of superoxide anions (O₂•-). nih.govnih.gov

The surge in mitochondrial ROS production has profound effects on the cellular antioxidant defense systems. A primary consequence is the depletion of glutathione (B108866) (GSH), a critical non-enzymatic antioxidant that plays a central role in neutralizing free radicals and maintaining the cellular redox environment. nih.govnih.govnih.gov Studies have demonstrated that treatment with Antimycin A leads to a dose-dependent depletion of GSH in various cell types, including human pulmonary fibroblasts and HeLa cells. nih.govnih.gov This depletion compromises the cell's capacity to handle oxidative insults, rendering it more susceptible to damage.

Modulation of Cell Fate and Survival Pathways in Experimental Models

Antimycin A significantly influences fundamental cellular pathways that determine cell fate and survival. By disrupting mitochondrial function and inducing oxidative stress, it triggers a cascade of events that can lead to cell cycle arrest, programmed cell death, or the activation of cellular survival mechanisms like autophagy and the integrated stress response. The specific outcome often depends on the cell type, the severity of the mitochondrial insult, and the cell's capacity to mount a protective response.

Research into Apoptosis and Necrosis Induction Mechanisms

Antimycin A is a potent inducer of apoptosis, a form of programmed cell death, across a variety of cell lines. nih.govnih.govnih.gov The mechanism is intrinsically linked to its effects on mitochondria. Key events in Antimycin A-induced apoptosis include:

Loss of Mitochondrial Membrane Potential (ΔΨm) : A hallmark of early apoptosis is the disruption of the mitochondrial inner membrane potential, which has been observed in human pulmonary fibroblasts, A549 lung cancer cells, and endothelial cells following treatment. nih.govnih.govnih.gov

Regulation of Bcl-2 Family Proteins : The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical. In HeLa cells, Antimycin A was found to down-regulate Bcl-2 and up-regulate Bax, tipping the balance in favor of apoptosis. nih.gov

Cytochrome c Release and Caspase Activation : The loss of mitochondrial integrity leads to the release of cytochrome c from the intermembrane space into the cytosol. nih.gov This event typically triggers the formation of the apoptosome and the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3, leading to the dismantling of the cell. nih.gov However, research in HL-60 cells has shown that Antimycin A-induced apoptosis can proceed even when caspase-9 is inhibited, suggesting the existence of alternative activation pathways, possibly involving caspase-8. nih.gov

While apoptosis is the predominant form of cell death observed, necrosis can also occur. researchgate.net Necrosis is a form of cell death characterized by cell swelling and plasma membrane rupture, which can provoke an inflammatory response. musculoskeletalkey.com The decision between apoptosis and necrosis can be influenced by factors like the intracellular ATP levels; severe energy depletion may favor a necrotic pathway. musculoskeletalkey.com In some models, Antimycin A treatment increased the release of lactate dehydrogenase (LDH), an indicator of necrosis. researchgate.net

| Cell Line | Observed Effects | Key Molecular Events | Primary Mode of Death |

|---|---|---|---|

| HeLa (Human Cervical Cancer) | Growth inhibition, apoptosis | Loss of ΔΨm, Bcl-2 down-regulation, Bax up-regulation, PARP degradation nih.govresearchgate.net | Apoptosis |

| Human Pulmonary Fibroblasts (HPF) | Growth inhibition, G1 arrest, apoptosis | Loss of ΔΨm, ROS increase, GSH depletion nih.gov | Apoptosis |

| A549 (Human Lung Cancer) | Growth inhibition, G1 arrest, apoptosis | Loss of ΔΨm, increased ROS nih.gov | Apoptosis |

| HL-60 (Human Promyelocytic Leukemia) | Apoptosis | Cytochrome c release, caspase-8 and -9 involvement nih.gov | Apoptosis |

| Endothelial Cells (CPAEC, HUVEC) | Growth inhibition, apoptosis | Loss of ΔΨm, GSH depletion nih.gov | Apoptosis |

Crosstalk with Autophagy and Mitophagy Pathways

The cellular response to Antimycin A-induced mitochondrial damage involves a complex interplay with autophagy, a catabolic process where cells degrade and recycle their own components. nih.gov Mitophagy is a selective form of autophagy that specifically targets and removes damaged or dysfunctional mitochondria. nih.gov

Research in human retinal pigment epithelium (RPE) cells demonstrated that Antimycin A treatment, which caused significant mitochondrial damage and cell death, also concurrently activated autophagy. nih.govnih.gov In this model, autophagy acts as a crucial survival mechanism. When autophagy was inhibited, the rate of cell death induced by Antimycin A increased, indicating that the removal of damaged mitochondria through mitophagy is protective. nih.govnih.gov

However, the autophagic response to Antimycin A appears to be cell-type specific. A study using cardiomyocytes found that while Antimycin A induced mitochondrial stress and cell death, it did not, on its own, stimulate a significant autophagy or mitophagy response. nih.gov Interestingly, when autophagy was preemptively induced in these cells using the mTOR inhibitor rapamycin, the cardiomyocytes were protected from the cytotoxic effects of Antimycin A. nih.gov This protection was attributed to the enhanced clearance of dysfunctional mitochondria and damaged proteins. nih.gov This suggests that in some cells, the endogenous autophagic response to Antimycin A may be insufficient to cope with the level of damage, but augmenting this pathway can promote survival.

Influence on Integrated Stress Response (ISR) Activation

Mitochondrial dysfunction is a potent trigger of the Integrated Stress Response (ISR), a conserved signaling pathway that cells activate to cope with various environmental stresses. elifesciences.orgnih.govelifesciences.org The ISR converges on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). nih.gov This phosphorylation leads to a global reduction in protein synthesis, conserving resources, while paradoxically allowing for the selective translation of specific mRNAs, such as that for the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress. elifesciences.org

Studies using Antimycin A to inhibit mitochondrial complex III have confirmed its ability to activate the ISR. elifesciences.orgnih.gov In mouse myoblasts, treatment with Antimycin A triggered the ISR, demonstrating a direct link between this specific form of mitochondrial impairment and the activation of cellular stress signaling. elifesciences.org

Furthermore, the ISR can play a pro-survival role in certain contexts. In H9c2 cardiac cells subjected to hyperosmotic stress, pre-treatment with Antimycin A was shown to be protective against apoptosis. nih.govmdpi.com This protective effect was associated with the sustained phosphorylation of eIF2α, indicating that maintaining the ISR contributed to the restoration of cellular homeostasis and cell survival under these conditions. nih.govmdpi.com

Cellular Growth Inhibition via ROS-Dependent and ROS-Independent Mechanisms

Antimycin A effectively inhibits cellular proliferation in both normal and cancerous cell lines. nih.govnih.gov This growth inhibition is primarily achieved through the induction of cell cycle arrest and apoptosis, mechanisms that are strongly linked to the generation of ROS.

ROS-Dependent Mechanisms: The majority of research points to a ROS-dependent pathway for cell growth inhibition. The inhibition of the mitochondrial ETC by Antimycin A leads to a burst of ROS, which in turn triggers apoptotic cell death as described previously. nih.govnih.gov This is often accompanied by an arrest of the cell cycle, for instance at the G1 phase, which prevents damaged cells from proliferating. nih.govnih.gov The direct correlation between increased ROS levels and growth inhibition is supported by experiments where antioxidants like NAC were able to rescue cells from Antimycin A-induced death. nih.gov

Effects on Mitochondrial Morphology and Dynamics in Research Models

Antimycin A, as an inhibitor of Complex III of the mitochondrial electron transport chain, induces significant stress that manifests in profound alterations to mitochondrial architecture and lifecycle. Research across various models demonstrates that exposure to this compound triggers a cascade of events leading to morphological and dynamic changes within the mitochondrial network.

One of the most immediate and visually striking consequences of Antimycin A exposure is the alteration of mitochondrial morphology. Studies using transmission electron microscopy have revealed that treatment with Antimycin A leads to a significant percentage of mitochondria becoming noticeably swollen. nih.gov This swelling is accompanied by a loss of matrix density and severe disruption of the cristae, the critical inner membrane folds that house the electron transport chain complexes. nih.govresearchgate.net In human retinal pigment epithelium (RPE) cells, these changes were evident after just six hours of treatment. nih.gov

Similar effects have been observed in fungal models. In the plant pathogenic fungus Rhizoctonia solani, treatment with a form of Antimycin A resulted in swollen mitochondria and indistinct organelle boundaries, indicating severe structural damage. nih.gov

While fragmentation of the mitochondrial network is a common response to cellular stress, the role of Antimycin A can be complex. In some contexts, stressors like curcumin (B1669340) can induce a punctate and fragmented mitochondrial pattern. Interestingly, in H9c2 cardiac cells, pre-incubation with Antimycin A was shown to reverse this curcumin-induced fragmentation, restoring the integrity of the mitochondrial network. mdpi.com This suggests that its effects on mitochondrial dynamics can be context-dependent, potentially preserving network integrity under specific stress conditions while causing direct structural damage in others.

| Research Model | Observed Morphological Effect | Reference |

|---|---|---|

| Human RPE Cells (ARPE-19 and hRPE) | Mitochondria appeared swollen with clear damage to their cristae structure and a reduction in matrix density. | nih.govresearchgate.net |

| Rhizoctonia solani (Fungus) | Observation of swollen mitochondria and indistinct organelle boundaries via transmission electron microscopy. | nih.gov |

| H9c2 Cardiac Cells | Preserved mitochondrial integrity and reversal of curcumin-induced mitochondrial fragmentation. | mdpi.com |

Mitochondrial biogenesis is the process by which cells generate new mitochondria, a critical response for adapting to metabolic stress and replacing damaged organelles. This process is primarily regulated by a signaling cascade involving the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) and its downstream transcription factors, NRF-1 (Nuclear Respiratory Factor 1) and TFAM (Mitochondrial Transcription Factor A). nih.govnih.govresearchgate.net Activation of PGC-1α orchestrates the expression of nuclear and mitochondrial genes required for mitochondrial replication and function. nih.gov

However, the cellular response to the acute and severe mitochondrial dysfunction induced by Antimycin A does not typically involve the upregulation of mitochondrial biogenesis. Instead, the evidence points towards the activation of clearance pathways for the damaged organelles. Research has shown that Antimycin A treatment triggers autophagy, a cellular process for degrading and recycling cellular components. nih.govresearchgate.net This targeted removal of damaged mitochondria is known as mitophagy. The observed activation of autophagy suggests that the primary response to Antimycin A-induced stress is the removal of dysfunctional mitochondria rather than the synthesis of new ones. nih.govresearchgate.net Studies have documented a reduction in the total number of mitochondria after prolonged exposure to Antimycin A, which is consistent with clearance mechanisms outpacing biogenesis.

Development of Resistance Mechanisms in Research Models and Microorganisms

The development of resistance to antimicrobial agents like Antimycin A is a significant challenge. Microorganisms and cells in research models can evolve or acquire mechanisms to withstand the compound's inhibitory effects. These resistance strategies generally fall into several main categories that prevent the antibiotic from effectively reaching or acting upon its target. nih.govreactgroup.orgumn.edu

One of the most prominent mechanisms of resistance is the active efflux of the drug from the cell. nih.govreactgroup.org This is often mediated by ATP-binding cassette (ABC) transporters, which are membrane proteins that use the energy from ATP hydrolysis to pump a wide variety of substrates, including drugs, out of the cell. nih.govfrontiersin.orgnih.gov By actively removing Antimycin A, cells can maintain a low intracellular concentration, preventing it from reaching its target, Complex III, in sufficient quantities to inhibit respiration. Research in the protozoan parasite Leishmania has explored the role of specific ABC transporters in susceptibility to various compounds, demonstrating the importance of this pathway. nih.gov

Another key resistance strategy is the modification of the drug's target site. nih.govnih.govnih.gov Since Antimycin A binds to Complex III of the electron transport chain, mutations in the mitochondrial genes that encode the protein subunits of this complex (such as cytochrome b) can alter the binding site. nih.gov These genetic alterations can reduce the binding affinity of Antimycin A, rendering the inhibitor less effective even when present inside the cell. researchgate.net

Other potential mechanisms include the enzymatic inactivation of the drug, where microbial enzymes chemically modify or destroy the Antimycin A molecule, and the reduction of drug uptake by altering the permeability of the cellular or mitochondrial membranes. nih.govopenmicrobiologyjournal.com

| Resistance Mechanism | Description | Potential Application to Antimycin A |

|---|---|---|

| Active Drug Efflux | Membrane transporter proteins, such as those from the ABC superfamily, actively pump the antimicrobial agent out of the cell, lowering its intracellular concentration. nih.govfrontiersin.org | Overexpression of specific ABC transporters could expel Antimycin A from the cell or mitochondria. nih.gov |

| Target Site Modification | Spontaneous or acquired mutations in the gene encoding the drug's target alter its structure, preventing the drug from binding effectively. nih.govresearchgate.net | Mutations in the genes for Complex III subunits (e.g., cytochrome b) could reduce the binding affinity of Antimycin A. |

| Enzymatic Inactivation | The microorganism produces enzymes that chemically alter or cleave the antimicrobial molecule, rendering it inactive. nih.gov | Specific enzymes could potentially degrade or modify the structure of Antimycin A. |

| Reduced Permeability | Changes in the cell's outer membranes or porin channels limit the uptake of the antimicrobial agent into the cell. openmicrobiologyjournal.com | Alterations to the mitochondrial or cellular membranes could hinder the passive diffusion or transport of Antimycin A to its site of action. |

Advanced Research Methodologies for Antimycin A5b Studies

Biochemical and Biophysical Assays for Mitochondrial Function

A suite of biochemical and biophysical assays is employed to dissect the impact of Antimycin A5b on mitochondrial bioenergetics. These methods provide quantitative data on various aspects of mitochondrial respiration and function.

Extracellular flux analyzers, such as the Seahorse XF Analyzer, are powerful tools for the real-time measurement of cellular metabolism. nih.govnih.gov These instruments simultaneously determine the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), which is largely attributed to glycolysis. nih.govmdpi.com In a typical mitochondrial stress test, baseline OCR and ECAR are measured, followed by the sequential injection of mitochondrial inhibitors to probe different aspects of respiratory function. nih.govresearchgate.net

Antimycin A, a close analog of this compound, is a standard component of these assays, used in conjunction with rotenone (B1679576) to completely inhibit the electron transport chain and measure non-mitochondrial oxygen consumption. mdpi.comnih.gov This allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity. nih.gov By substituting or comparing with this compound, researchers can precisely quantify its inhibitory effect on mitochondrial respiration. For instance, studies have shown that treatment with Antimycin A leads to a significant decrease in OCR in various cell lines. researchgate.netnih.gov

| Parameter | Description | Relevance to this compound Studies |

|---|---|---|

| Basal Respiration | Baseline oxygen consumption of the cells. | Indicates the energetic demand of the cell under baseline conditions and is expected to decrease upon this compound treatment. |

| ATP Production-Coupled Respiration | Decrease in OCR after injection of oligomycin (B223565), an ATP synthase inhibitor. | Quantifies the proportion of oxygen consumption dedicated to ATP synthesis, which would be inhibited by this compound. |

| Maximal Respiration | OCR after the addition of an uncoupler like FCCP. | Reveals the maximum respiratory capacity of the mitochondria, which would be compromised by this compound. |

| Non-Mitochondrial Respiration | OCR remaining after inhibition of Complex I and III with rotenone and Antimycin A. | Allows for the specific calculation of mitochondrial respiration by subtracting this value from the total OCR. |

Spectrophotometric assays are fundamental techniques used to measure the enzymatic activity of individual complexes of the electron transport chain (ETC). researchgate.net These assays monitor the change in absorbance of specific electron donors or acceptors, allowing for the quantification of the rate of electron transfer. To study the effect of this compound, researchers would focus on the activity of Complex III (ubiquinol-cytochrome c reductase), as this is the known target of the Antimycin A family. nih.govresearchgate.net

The assay for Complex III activity typically measures the reduction of cytochrome c at a wavelength of 550 nm. researchgate.net The specificity of the reaction is confirmed by its sensitivity to Antimycin A. researchgate.net Studies have demonstrated that Antimycin A potently inhibits the activity of Complex III in a concentration-dependent manner. frontiersin.org By performing these assays with this compound, its specific inhibitory concentration (e.g., IC50) on Complex III can be determined and compared to other members of the Antimycin A family.

The mitochondrial membrane potential (ΔΨm) is a critical component of mitochondrial function, driving ATP synthesis, ion transport, and protein import. abcam.com this compound, as an inhibitor of the ETC, is expected to disrupt the pumping of protons across the inner mitochondrial membrane, leading to a dissipation of ΔΨm. nih.govnih.gov

This potential can be quantified using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. abcam.com Cationic lipophilic dyes such as Rhodamine 123 are commonly used for this purpose. researchgate.net A decrease in mitochondrial membrane potential results in reduced uptake and fluorescence of the dye. researchgate.net Flow cytometry or fluorescence microscopy can be used to measure the fluorescence intensity, providing a quantitative assessment of the impact of this compound on ΔΨm. Studies using Antimycin A have shown a significant reduction in Rhodamine 123 uptake, indicating a collapse of the mitochondrial membrane potential. researchgate.net

Cellular and Molecular Imaging Techniques

Advanced imaging techniques provide spatial and temporal information about the effects and distribution of this compound within living cells, offering insights that complement biochemical assays.

Inhibition of the electron transport chain at Complex III by compounds like this compound can lead to an increase in the production of reactive oxygen species (ROS), particularly superoxide (B77818) (O2•−). researchgate.netmdpi.com Real-time monitoring of ROS in live cells is achieved using fluorescent probes that become fluorescent upon oxidation.

MitoSOX Red is a widely used probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide. nih.govmedchemexpress.com This allows for the specific detection of mitochondrial superoxide production. nih.gov Studies have shown that treatment with Antimycin A leads to a significant increase in MitoSOX Red fluorescence, indicating elevated mitochondrial superoxide levels. researchgate.netresearchgate.net Amplex UltraRed is another reagent used in conjunction with horseradish peroxidase to detect the release of hydrogen peroxide (H2O2), a more stable ROS species, from cells or isolated mitochondria. unife.it These probes enable researchers to investigate the dynamics of ROS production induced by this compound in real-time using fluorescence microscopy or plate readers. unife.itaatbio.com

| Probe | Target ROS | Cellular Localization | Detection Method | Excitation/Emission (nm) |

|---|---|---|---|---|

| MitoSOX Red | Superoxide (O2•−) | Mitochondria | Fluorescence Microscopy, Flow Cytometry | ~510/580 |

| Amplex UltraRed | Hydrogen Peroxide (H2O2) | Extracellular/Cytosolic | Fluorometry, Fluorescence Microscopy | ~568/581 |

Determining the subcellular distribution of a small molecule like this compound is challenging with traditional fluorescence microscopy due to the bulky nature of fluorescent tags, which can alter the molecule's properties. Bioorthogonal Stimulated Raman Scattering (SRS) microscopy offers a powerful alternative for imaging small molecules in their native state within live cells. nih.govsci-hub.se

This technique involves labeling the molecule of interest with a small, bioorthogonal vibrational tag, such as an alkyne group (C≡C). nih.govbiorxiv.org The alkyne bond has a unique Raman scattering signal in a region of the spectrum that is free from interference from endogenous cellular molecules. nih.govsci-hub.se SRS microscopy can then be used to image the distribution of the alkyne-tagged molecule with high sensitivity and chemical specificity. biorxiv.orgbiorxiv.org A study on antimycin-type depsipeptides demonstrated the successful use of this technique to visualize their intracellular enrichment and distribution, revealing that these factors are driven by their potency and specific protein targets. biorxiv.org This methodology is directly applicable to studying the intracellular trafficking and target engagement of this compound in live cells. biorxiv.orgbiorxiv.org

'Omics' Approaches in Response to this compound Exposure

To comprehend the broader cellular impact of this compound, researchers utilize various 'omics' technologies. These high-throughput methods provide a systems-level view of the molecular changes occurring within a cell or organism upon exposure to the compound, revealing complex response networks. While specific data for the A5b isoform is limited, studies using Antimycin A provide a strong predictive framework for its biological effects.

Transcriptomic Analysis of Gene Expression Profiles

Transcriptomic analysis, typically via RNA-sequencing (RNA-seq), reveals global changes in gene expression following Antimycin A exposure. A key finding from these studies is the induction of a hypoxic gene expression signature. In yeast cells treated with Antimycin A, quantitative RT-PCR analysis showed a significant upregulation of genes that are normally expressed under low-oxygen conditions, such as COX5b and CYC7. This indicates that the chemical inhibition of mitochondrial respiration mimics a state of oxygen deprivation, triggering a corresponding transcriptional program to adapt cellular metabolism. nih.gov

Proteomic and Phosphoproteomic Investigations

Proteomics catalogues the large-scale changes in protein expression and modification, offering insights into the functional consequences of Antimycin A treatment. Studies in rat cortical neurons have shown that exposure to Antimycin A leads to a reduction in the activity of the 26S proteasome, a critical complex for protein degradation. nih.gov This suggests that mitochondrial dysfunction can impair the cell's ability to clear damaged proteins, a hallmark of cellular stress. In lung cancer cell models, Antimycin A treatment was found to alter the expression of key proteins involved in the epithelial-to-mesenchymal transition (EMT). Specifically, it decreased levels of the epithelial marker E-cadherin while increasing the expression of mesenchymal markers like Vimentin, suggesting a role in modulating cell phenotype and migration. nih.gov While global proteomic and phosphoproteomic analyses are powerful tools for identifying signaling pathway perturbations, specific large-scale phosphoproteomic studies detailing the response to Antimycin A are not yet widely available in the reviewed literature.

Comprehensive Metabolomic Profiling

Metabolomics provides a snapshot of the small-molecule metabolites within a biological system, directly reflecting the biochemical activity and cellular state. Quantitative NMR-based metabolomic profiling of myotube cells treated with Antimycin A has provided clear evidence of its impact on central carbon metabolism. nih.gov The inhibition of the electron transport chain at Complex III causes distinct biochemical changes within the tricarboxylic acid (TCA) cycle. nih.gov This close metabolic coupling allows for the specific diagnosis of mitochondrial inhibition through the measurement of upstream and downstream metabolite fluctuations, offering a holistic view of the resulting bioenergetic crisis. nih.gov In studies on the fungus Rhizoctonia solani, metabolomic analysis revealed that Antimycin A1 significantly impacted 12 different metabolic pathways, underscoring the widespread metabolic disruption caused by its inhibitory action. nih.gov

Table 2: Summary of 'Omics' Findings in Response to Antimycin A

| 'Omics' Approach | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Transcriptomics | Yeast (S. cerevisiae) | Upregulation of hypoxic genes (COX5b, CYC7), mimicking an oxygen-deprived state. | nih.gov |

| Proteomics | Rat Cortical Neurons, Lung Cancer Cells | Reduced 26S proteasome activity; altered expression of EMT markers (decreased E-cadherin, increased Vimentin). | nih.govnih.gov |

| Metabolomics | In vitro Myotube Cells, Rhizoctonia solani | Perturbation of the TCA cycle; significant alteration of multiple metabolic pathways. | nih.govnih.gov |

Genetic Perturbation Studies in Model Organisms and Cell Lines

Genetic perturbation techniques, such as gene knockdown and knockout, are indispensable for dissecting the specific molecular pathways that mediate the effects of this compound. By silencing or deleting specific genes, researchers can determine their necessity for the compound's mechanism of action and identify pathways that confer sensitivity or resistance.

Gene Knockdown and Knockout (e.g., siRNA, CRISPR) to Elucidate Pathway Dependencies

Gene knockout studies in various models have been instrumental in identifying critical pathway dependencies for Antimycin A's effects. In vagal sensory neurons, for example, genetic knockout of the transient receptor potential (TRP) channels TRPA1 or TRPV1 was shown to reduce the activation of these neurons by Antimycin A. nih.gov This indicates that the cellular response to Antimycin A-induced mitochondrial dysfunction is, in part, mediated by these specific ion channels. nih.gov

In the context of cellular quality control, studies in yeast have utilized knockout strains to probe the role of autophagy in response to Antimycin A. Deletion of core autophagy genes (Atg1, Atg9, etc.) resulted in a complete block of Antimycin A-induced autophagy. researchgate.net Furthermore, knockout of genes specific to mitophagy (the selective removal of mitochondria), such as Atg11 and Atg32, also impaired this process, demonstrating that cells actively use this specific autophagic pathway to clear mitochondria damaged by the compound. researchgate.net

In plant biology, studies using tobacco plants with a knockout of the ndhB gene (part of the chloroplast NADH dehydrogenase-like complex) revealed an increased sensitivity to Antimycin A. nih.gov This finding helped to demonstrate the existence of two distinct cyclic electron flow pathways around photosystem I, with the NDH-mediated pathway compensating when the other is inhibited by Antimycin A. nih.gov

While large-scale, genome-wide siRNA or CRISPR screens specifically aimed at identifying all genetic dependencies for Antimycin A are not prominently featured in the current literature, the principles of these powerful screening methods are well-established. Such unbiased screens could identify novel genes and pathways whose loss-of-function confers resistance or sensitivity to Antimycin A, providing a rich dataset for understanding its complete mechanism of action and for identifying potential therapeutic synergies. researchgate.netnih.gov

Table 3: Examples of Genetic Perturbation Studies Investigating Antimycin A's Effects

| Perturbation Method | Gene(s) Targeted | Model Organism/Cell Line | Key Finding | Reference(s) |

|---|---|---|---|---|

| Gene Knockout | TRPA1, TRPV1 | Mouse Vagal Sensory Neurons | Knockout of either channel reduces neuronal activation by Antimycin A, implicating them in the response pathway. | nih.gov |

| Gene Knockout | Atg11, Atg32 (Mitophagy-specific) | Yeast (S. cerevisiae) | Deletion of these genes impairs the clearance of mitochondria damaged by Antimycin A. | researchgate.net |

| Gene Inactivation | ndhB (Chloroplast NDH complex) | Tobacco (Nicotiana tabacum) | ndhB knockout plants show increased photosynthetic sensitivity to Antimycin A. | nih.gov |

Table of Compounds

| Compound Name |

|---|

| Antimycin A |

| Antimycin A1 |

| This compound |

| Annexin V |

| Bafilomycin A1 |

| Chloroquine |

| E-cadherin |

| MitoSOX Red |

| Rotenone |

| Sytox Green |

Functional Genomics Screens for Modulators of this compound Response

Functional genomics screening is a powerful, unbiased approach used to identify genes that modulate cellular responses to specific perturbations, such as exposure to a bioactive compound. horizondiscovery.comrevvity.com These high-throughput methods, including CRISPR-Cas9 and RNA interference (RNAi) screens, allow for the systematic knockout or knockdown of thousands of genes to pinpoint those that either enhance or suppress the effects of a substance like Antimycin A. horizondiscovery.comnih.gov

CRISPR-Cas9 based genetic screens have been employed to dissect the cellular pathways affected by mitochondrial dysfunction induced by electron transport chain inhibitors, including antimycin. nih.gov In one such genome-wide screen, researchers sought to identify genes that regulate the mTORC1 growth control pathway. nih.gov By inducing mitochondrial stress with antimycin, they could identify genes whose knockout rendered mTORC1 signaling resistant to this stress. nih.gov The screen successfully identified known and novel regulators, clarifying the complex mechanisms by which cells sense and respond to mitochondrial inhibition. nih.gov For instance, the study found that the kinases AMPK and HRI are crucial for signaling mitochondrial distress to mTORC1 and that losing both makes the pathway largely resistant to inhibitors like antimycin. nih.gov

RNAi screening has also been utilized to uncover synthetic chemical-genetic interactions. nih.gov This technique can identify genes whose suppression makes cells significantly more sensitive to a compound. nih.gov For example, a large-scale RNAi screen identified a synthetic lethal interaction between genes encoding subunits of ATP synthase and the compound Tryptolinamide, which dramatically sensitized HeLa cells to the ATP synthase inhibitor oligomycin A. nih.gov Similar screening principles are applied to identify modulators of the response to Antimycin A, revealing genes involved in drug resistance or synergistic pathways. researchgate.net

The results from these screens provide a catalogue of genetic factors that influence a cell's reaction to Antimycin A, offering insights into its mechanism of action and potential pathways for therapeutic intervention or understanding resistance. nih.gov

| Screen Type | Goal of Screen | Key Findings Relevant to Antimycin | Reference |

| CRISPR-Cas9 | Identify genes regulating mTORC1 activity in response to mitochondrial dysfunction. | The kinases AMPK and HRI were identified as key signalers of mitochondrial distress (induced by antimycin) to the mTORC1 pathway. | nih.gov |

| RNAi | Identify determinants of sensitivity to various chemical compounds. | Demonstrates a methodology applicable to finding genes that create synthetic lethal interactions with mitochondrial inhibitors like Antimycin A. | nih.gov |

In Vitro Enzymatic and Binding Assays

In vitro assays are fundamental for characterizing the direct molecular interactions and enzymatic consequences of this compound activity. These assays isolate specific proteins or complexes to measure binding affinity and catalytic inhibition without the complexity of a cellular environment.

The primary molecular target of Antimycin A is the cytochrome bc1 complex, also known as complex III of the mitochondrial respiratory chain. nih.govcellsignal.comcellsignal.com Binding assays have been critical in elucidating this interaction. Antimycin A binds with very high potency and specificity to the quinone reduction site (Qi site) of the cytochrome bc1 complex. nih.gov This binding event physically obstructs the site, inhibiting the oxidation of ubiquinol (B23937) and disrupting the Q-cycle, which effectively halts cellular respiration. cellsignal.comcellsignal.com Structural studies, including X-ray crystallography, have provided detailed models of how antimycin docks into the Qi site, revealing that its N-formylamino-salicylamide group is crucial for binding specificity. nih.gov It has been observed that antimycin binding can induce a significant conformational change in the cytochrome bc1 complex. nih.gov

Beyond its primary target, the effects of Antimycin A can be studied through various enzymatic assays. High-throughput screening has identified Antimycin A as an accelerator of c-Myc protein degradation. nih.gov Follow-up in vitro and cell-based assays revealed that this effect is mediated through the activation of glycogen (B147801) synthetic kinase 3 (GSK3α/β). nih.gov Antimycin A-induced mitochondrial damage leads to the production of reactive oxygen species (ROS), which in turn activate GSK3α/β. nih.gov The activated kinase then phosphorylates c-Myc at threonine-58, flagging it for proteasome-mediated degradation. nih.gov This mechanism was confirmed using assays that measured c-Myc protein levels via Western blotting and ubiquitination status after treatment with Antimycin A. nih.gov

Furthermore, enzymatic synthesis assays have been used to explore the biosynthesis of the antimycin scaffold. The enzyme AntB, an acyltransferase, is responsible for adding the C-8 acyloxyl group, which contributes to the diversity of the antimycin family. researchgate.net In vitro studies have shown that AntB is a promiscuous enzyme capable of accepting a wide variety of substrates to generate novel antimycin analogues. researchgate.net

| Assay Type | Target/Enzyme | Parameter Measured | Key Finding | Reference(s) |

| Binding Assay | Cytochrome bc1 complex (Complex III) | Binding affinity and location | Antimycin A binds with high potency to the Qi site, inducing a conformational change. | nih.gov |

| Enzymatic Assay | Cytochrome c reductase (Complex III) | Enzyme activity (ubiquinol oxidation) | Antimycin A inhibits the oxidation of ubiquinol, halting the Q-cycle and respiration. | cellsignal.comcellsignal.com |

| Western Blot / INCA | c-Myc, GSK3α/β | Protein levels, phosphorylation | Antimycin A enhances c-Myc degradation by activating the GSK3α/β kinase via ROS. | nih.gov |

| In Vitro Synthesis | AntB Acyltransferase | Substrate promiscuity | The enzyme AntB can utilize various substrates to create diverse antimycin structures. | researchgate.net |

Comparative and Integrated Research Perspectives on Antimycin A5b

Comparative Studies with Other Mitochondrial Respiratory Chain Inhibitors

Antimycin A5b is a potent inhibitor of the mitochondrial respiratory chain, specifically targeting Complex III (cytochrome bc1 complex). Its effects are often studied in comparison to other inhibitors that target different complexes within the electron transport chain (ETC), providing a more comprehensive understanding of mitochondrial function and dysfunction. These comparative studies are crucial for dissecting the specific roles of each complex in cellular processes like respiration, reactive oxygen species (ROS) production, and cell signaling.

Commonly used comparative inhibitors include:

Rotenone (B1679576): An inhibitor of Complex I (NADH:ubiquinone oxidoreductase). rice.eduplos.orgresearchgate.net

Cyanide: An inhibitor of Complex IV (cytochrome c oxidase). rice.edu

Oligomycin (B223565): An inhibitor of ATP synthase (Complex V), which is involved in oxidative phosphorylation but not directly in the ETC. rice.eduplos.orgresearchgate.net

Atpenin A5: A specific inhibitor of Complex II (succinate dehydrogenase). nih.gov

FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone): An uncoupling agent that dissipates the proton gradient across the inner mitochondrial membrane, disrupting ATP synthesis. rice.eduresearchgate.netmdpi.com

The primary mechanism of action for this compound is the inhibition of the cytochrome bc1 complex (Complex III) by binding to the Qi site. This blockage prevents the transfer of electrons from cytochrome b to cytochrome c1, thereby halting the Q-cycle and cellular respiration. A significant consequence of this inhibition is the accumulation of electrons within Complex III, leading to the generation of superoxide (B77818), a reactive oxygen species (ROS). mdpi.com

The ROS production profile of this compound differs notably from other mitochondrial inhibitors:

Rotenone (Complex I inhibitor): Inhibition of Complex I by rotenone also leads to ROS production, but it occurs at a different site within the respiratory chain. mdpi.com Rotenone can increase hydrogen peroxide release when mitochondria are respiring on substrates that feed into Complex I, like malate (B86768) and pyruvate (B1213749). nih.gov

Cyanide (Complex IV inhibitor): Cyanide effectively and reversibly inhibits cytochrome oxidase, halting electron flow to oxygen. rice.edu

Oligomycin (ATP Synthase inhibitor): Oligomycin blocks the proton channel of ATP synthase, inhibiting oxidative phosphorylation without directly impacting the electron transport chain itself under resting (State IV) conditions. rice.eduresearchgate.net

Atpenin A5 (Complex II inhibitor): Inhibition of Complex II with atpenin A5 can decrease ROS production under certain conditions, for instance, when the quinone pool is reduced by other substrates in the presence of rotenone. nih.gov

FCCP (Uncoupler): As an uncoupler, FCCP dissipates the mitochondrial membrane potential, which can actually decrease ROS production under conditions where a high membrane potential drives reverse electron transport (RET). researchgate.netmdpi.com

A key distinction is that while many inhibitors can induce ROS, the site and conditions of production vary. Antimycin A-induced ROS originates from Complex III. nih.govnih.gov The relationship between substrate supply and ROS production with antimycin-inhibited Complex III is often bell-shaped, meaning ROS production first increases and then decreases as the concentration of substrates like succinate (B1194679) is raised. nih.gov Furthermore, the presence of antimycin can drastically alter the relationship between oxygen concentration and the rate of hydrogen peroxide release, introducing a non-linear, hyperbolic dependence. nih.gov

| Inhibitor | Primary Target | Effect on Electron Transport Chain (ETC) | Primary ROS Production Site |

|---|---|---|---|

| This compound | Complex III (Qi site) | Inhibits electron transfer from cytochrome b to cytochrome c1 | Complex III |

| Rotenone | Complex I | Inhibits electron transfer from NADH to ubiquinone | Complex I |

| Cyanide | Complex IV | Inhibits electron transfer from cytochrome c to oxygen | - |

| Oligomycin | ATP Synthase (Complex V) | Inhibits proton flow, indirectly affecting ETC rate | - |

| Atpenin A5 | Complex II | Inhibits succinate oxidation | Complex II |

| FCCP | Mitochondrial Inner Membrane | Dissipates proton gradient, uncoupling ETC from ATP synthesis | Can decrease RET-driven ROS |

The distinct mechanisms of action and ROS profiles of these inhibitors lead to varied cellular responses and the activation of different signaling pathways.

This compound: By inhibiting Complex III and generating ROS, Antimycin A can induce oxidative stress and trigger apoptosis. It has been shown to activate nociceptive vagal sensory neurons, suggesting a role in pain signaling pathways. Furthermore, the ROS produced by Antimycin A can activate glycogen (B147801) synthetic kinase 3 (GSK3), leading to the degradation of the c-Myc oncoprotein, a critical regulator of cell growth. nih.gov In some contexts, Antimycin A can also potentiate the activation of NF-κB, a key transcription factor in inflammatory responses, which is also influenced by mitochondrial ROS. embopress.org

Rotenone and Cyanide: These inhibitors, along with Antimycin A and oligomycin, can mimic the effects of hypoxia by inhibiting background K+ currents in carotid body type I cells. nih.gov This leads to membrane depolarization and voltage-gated calcium entry, a key step in the cellular response to low oxygen. nih.gov

General Effects: Many mitochondrial inhibitors, including Antimycin A, can disrupt mitochondrial function to an extent that it promotes cell death pathways. For instance, in TNF-sensitive cell lines, interference with the mitochondrial electron transport system can block TNF-induced gene transcription and cytotoxicity, indicating that mitochondria act as crucial mediators in these signaling pathways. embopress.org The activation of NF-κB by TNF can be blocked by inhibitors of Complex I (rotenone) and potentiated by Antimycin A, highlighting the differential roles of ROS from different sources. embopress.org

Structure-Activity Relationship (SAR) and Structure-Activity-Distribution Relationship (SADR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. youtube.com For this compound, these studies are crucial for understanding how its different chemical parts contribute to its potent inhibitory effect on Complex III. Structure-activity-distribution relationship (SADR) studies take this a step further by also considering how structural changes affect the compound's distribution within a biological system, such as its uptake and localization within live cells. nih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For antimycins, SAR studies have identified several key moieties:

N-formylamino-salicyl Group: This part of the molecule is considered crucial for most of the binding specificity to the Qi site of the bc1 complex. nih.gov

Phenolic OH Group: A low pKa for the phenolic hydroxyl group is important for the inhibitory activity. nih.gov

Dilactone Ring: While important, this ring and its substituents can be replaced by a long-chain fatty amine with retention of significant binding and inhibitory activity, suggesting some flexibility in this region. nih.gov

In contrast, for Atpenin A5, a Complex II inhibitor, SAR studies have shown that the side chain ketone is a critical part of its pharmacophore, not by direct hydrogen bonding, but by creating a bioactive conformation. nih.govgoogle.com This highlights how different inhibitors rely on distinct structural features for their activity.

Modifying the substituents on the this compound scaffold can have a profound impact on both its affinity for Complex III and its ability to permeate cell membranes.

Lipophilicity and Distribution: SADR studies on antimycin-type depsipeptides have shown that the intracellular enrichment and distribution are driven by a combination of the compound's potency, its specific protein targets, and its lipophilic nature. nih.govresearchgate.net For instance, attaching a lipophilic triphenylphosphonium (TPP) cation can be used to target molecules to mitochondria, driven by the mitochondrial membrane potential. acs.org The length and nature of the linker between the active molecule and the TPP tag are critical for effective delivery and cellular permeation. acs.org

Ring Size and Target Specificity: The antimycin family of depsipeptides includes members with different macrocyclic ring sizes (e.g., 9-, 12-, 15-membered rings). researchgate.net This structural variance influences their molecular targeting. For example, the 9-membered antimycins are known to interact with the anti-apoptotic protein Bcl-xL, a function not dictated by the 2-hydroxy group on the formamidosalicylic acid moiety. researchgate.net

Cellular Uptake: A SADR study using Stimulated Raman Scattering (SRS) Microscopy on an alkyne-tagged antimycin analog confirmed that the compound is readily taken up by live cancer cells, showing a 35-fold enrichment inside the cells compared to the external concentration. nih.gov This demonstrates that structural modifications for imaging purposes are tolerated and that the compound has facile cell permeation properties. nih.gov

| Structural Feature | Influence on Activity/Distribution | Supporting Evidence |

|---|---|---|

| N-formylamino-salicyl group | Essential for binding specificity to Complex III. | Early SAR studies identified its critical role. nih.gov |

| Dilactone ring size | Influences molecular targeting (e.g., Complex III vs. Bcl-xL). | Chemical variance in ring size leads to different biological activities. researchgate.net |

| Lipophilicity | Drives intracellular enrichment and distribution. | SADR studies show a correlation between lipophilicity and cellular accumulation. nih.gov |

| Substituents on the salicylamide (B354443) group | Can be modified to probe the binding pocket and alter affinity. | Stereospecificity and substituent effects have been explored in recent studies. nih.gov |

Interdisciplinary Research Integrating this compound as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a specific protein or pathway in complex biological systems like cells and organisms. promega.ca High-quality probes are characterized by their potency, selectivity, and known mechanism of action. promega.caicr.ac.uk Antimycin A, due to its well-defined and potent inhibition of Complex III, serves as an invaluable chemical probe in various fields of research.

Its applications include:

Mitochondrial Research: Antimycin A is a standard tool used to dissect the function of the electron transport chain. rice.eduplos.org By specifically inhibiting Complex III, researchers can study the consequences of its dysfunction, such as the impact on ATP production, membrane potential, and the generation of ROS. researchgate.netmdpi.com

Cell Signaling and Metabolism: It is used to investigate the role of mitochondrial signals in cellular processes. For example, research has shown that mitochondria-derived ROS, which can be induced by Antimycin A, are involved in activating transcription factors like NF-κB and HIF-1α, and in modulating the stability of proteins like c-Myc. nih.govembopress.orgresearchgate.net

Cancer Biology: The reliance of some cancer cells on mitochondrial metabolism makes them sensitive to inhibitors like Antimycin A. It is used as a probe to explore mitochondrial vulnerabilities in cancer and to study pathways like apoptosis and cell proliferation. nih.govresearchgate.net

Physiology: In fields like neurobiology, Antimycin A helps to study the role of mitochondrial dysfunction in neuronal signaling and pain pathways. In chemosensing, it is used to probe the mechanisms by which the carotid body detects changes in oxygen levels. nih.gov

Contributions to Understanding Fundamental Mitochondrial Physiology and Pathophysiology